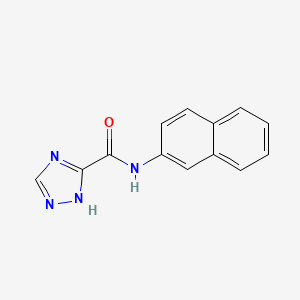
(Z)-2-(2-(butan-2-ylidene)hydrazinyl)-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds with thiazole rings are significant in medical chemistry due to their wide range of biological activities and applications in drug development and industrial products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can be achieved through the Hantzsch thiazole synthesis. This method involves reacting thiosemicarbazide derivatives with various haloketones. The reaction can be carried out in aprotic solvents like tetrahydrofuran (THF) or 1,4-dioxane, with or without a base catalyst . The use of a base catalyst can shorten the reaction time .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific conditions for industrial production of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE would depend on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The thiazole ring can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions would vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides of the thiazole ring, while substitution reactions could introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties against multidrug-resistant microorganisms.
Medicine: Explored for its potential use in developing new drugs with antimicrobial and antifungal properties.
Industry: Utilized in the development of bioactive compounds and industrial products.
Mécanisme D'action
The mechanism of action of 2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE involves its interaction with molecular targets within microorganisms. The compound’s antimicrobial properties are attributed to its ability to disrupt essential biological processes in bacteria and fungi, leading to their inhibition or death . The specific molecular targets and pathways involved would depend on the microorganism and the compound’s structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Butan-2-ylidene)-2-(2-nitrophenyl)hydrazine
- 2-[(2Z,5R)-2-[(E)-2-[4-(2H-1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-(4-propoxyphenyl)acetamide
Uniqueness
2-[(2Z)-2-(BUTAN-2-YLIDENE)HYDRAZIN-1-YL]-4-PHENYL-1,3-THIAZOLE is unique due to its specific structure, which includes a thiazole ring and a hydrazone moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H15N3S |
|---|---|
Poids moléculaire |
245.35 g/mol |
Nom IUPAC |
N-[(Z)-butan-2-ylideneamino]-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H15N3S/c1-3-10(2)15-16-13-14-12(9-17-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,14,16)/b15-10- |
Clé InChI |
IMYKUKUFCNPNOY-GDNBJRDFSA-N |
SMILES isomérique |
CC/C(=N\NC1=NC(=CS1)C2=CC=CC=C2)/C |
SMILES canonique |
CCC(=NNC1=NC(=CS1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098727.png)

![3-chloro-5-(4-chlorophenyl)-N-(4-fluorobenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11098731.png)
![2,2'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-benzyl-1H-imidazole)](/img/structure/B11098736.png)
![Methyl 6a-(3-nitrophenyl)-4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11098738.png)

![3-[(4E)-3-Methyl-5-oxo-4-[(2-oxo-1,2-dihydroquinolin-3-YL)methylidene]-4,5-dihydro-1H-pyrazol-1-YL]benzoic acid](/img/structure/B11098746.png)

![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11098763.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11098775.png)

![1-Naphthyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11098792.png)
![N-(3-chlorophenyl)-2-(4-chlorophenyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}acetamide](/img/structure/B11098797.png)
